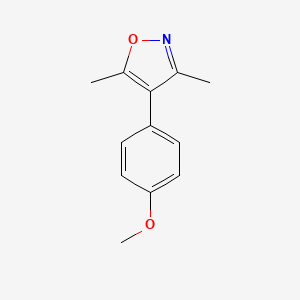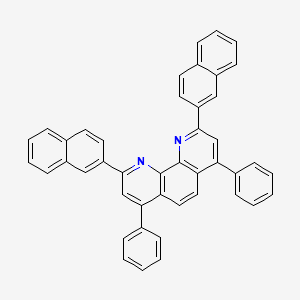![molecular formula C10H9F2NO2 B3366939 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile CAS No. 153587-50-9](/img/structure/B3366939.png)
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile
Descripción general
Descripción
“2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile” is a chemical compound with the CAS Number: 153587-50-9 . It has a molecular weight of 213.18 . The compound is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H9F2NO2/c1-14-8-3-2-7(4-5-13)6-9(8)15-10(11)12/h2-3,6,10H,4H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 213.18 . The InChI Code for this compound is 1S/C10H9F2NO2/c1-14-8-3-2-7(4-5-13)6-9(8)15-10(11)12/h2-3,6,10H,4H2,1H3 , which provides information about its molecular structure.Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
- Analytical Method Development : Research has focused on developing analytical methods to detect and quantify related compounds, such as gatifloxacin, using high-performance liquid chromatography (HPLC) and other techniques. These methods are crucial for pharmaceutical quality control and environmental monitoring, highlighting the compound's relevance in analytical chemistry for ensuring the safety and efficacy of pharmaceuticals and assessing environmental pollution levels (Teixeira et al., 2022).
Environmental Science Applications
- Environmental Degradation Studies : Studies have investigated the degradation pathways and environmental fate of compounds such as acetaminophen, showcasing advanced oxidation processes (AOPs) as effective treatment methods. These findings are vital for understanding how such compounds and their derivatives behave in natural water bodies and wastewater treatment systems, contributing to the development of more sustainable water treatment technologies (Qutob et al., 2022).
Pharmacological Applications
- Pharmacological Activity Studies : Research into compounds like paeonol and its derivatives, which share structural similarities with 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile, has shown a broad range of pharmacological activities. These activities include antibacterial, anti-inflammatory, and analgesic effects, underscoring the potential for developing new therapeutic agents based on these chemical structures (Wang et al., 2020).
Agricultural Chemistry Applications
- Herbicide Efficacy and Interaction : The study of herbicide mixtures, including compounds like 2,4-D, provides insights into optimizing weed control in agricultural settings. Understanding the interactions between different herbicides can lead to more effective and sustainable agricultural practices, demonstrating the relevance of chemical derivatives in improving crop productivity (Kalaichelvi et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2/c1-14-8-3-2-7(4-5-13)6-9(8)15-10(11)12/h2-3,6,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMDIAMWGYBMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



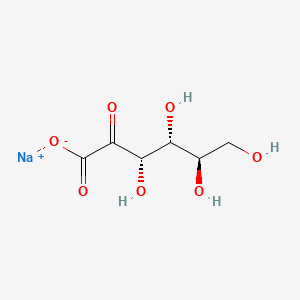


![Methyl-spiro[2.3]hex-5-yl-amine](/img/structure/B3366892.png)
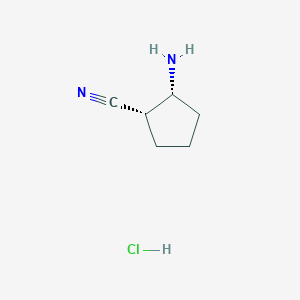

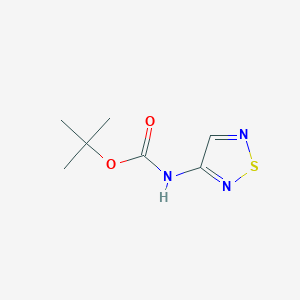
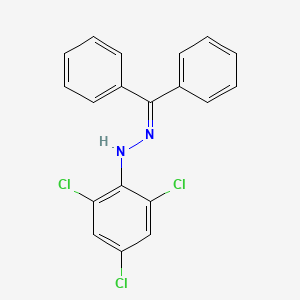
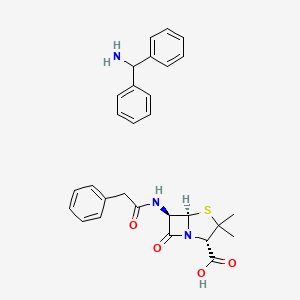
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B3366947.png)
